2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol
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Overview
Description
2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol typically involves the reaction of 6-methoxy-2-methylquinolin-4-amine with phenol derivatives under specific conditions. One common method includes the use of dry DMF (dimethylformamide) as a solvent and sodium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and antimalarial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways can vary depending on the biological context and the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol stands out due to its unique combination of a quinoline core with a phenol group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(6-methoxy-2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H16N2O2/c1-11-9-16(19-15-5-3-4-6-17(15)20)13-10-12(21-2)7-8-14(13)18-11/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
XQBRDVAYQUCUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3O |
Origin of Product |
United States |
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